molecular formula C23H15F2N3O B2417520 6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-54-0

6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2417520
CAS RN: 901020-54-0
M. Wt: 387.39
InChI Key: ZJGCRBPYMXNHOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated quinolines, like the compound , often involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds have also been discussed .

Scientific Research Applications

Fluorescent Probes and Imaging Agents

DFMPQ’s fluorinated structure makes it an intriguing candidate for fluorescence-based applications:

Organic Synthesis and Suzuki–Miyaura Coupling

DFMPQ can participate in synthetic methodologies:

Crystallography and Structural Insights

DFMPQ’s crystal structure provides valuable information:

Photophysical Properties and Optoelectronics

DFMPQ’s electronic properties are worth investigating:

Future Directions

Given the broad range of biological activities exhibited by quinoline derivatives, there is significant interest in the development of novel synthetic methods and the exploration of their potential practical applications . Future research could focus on further elucidating the properties and potential uses of “6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline”, including its mechanism of action, toxicity, and potential therapeutic applications.

properties

IUPAC Name

6,8-difluoro-1-(2-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3O/c1-29-20-10-6-5-9-19(20)28-23-16-11-15(24)12-18(25)22(16)26-13-17(23)21(27-28)14-7-3-2-4-8-14/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGCRBPYMXNHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

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